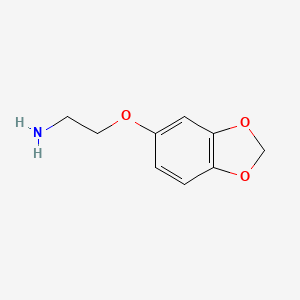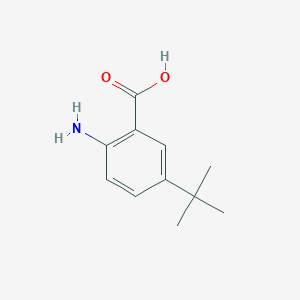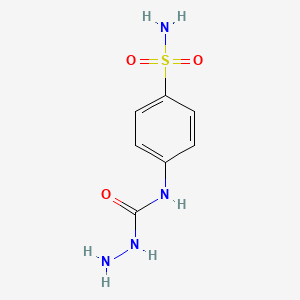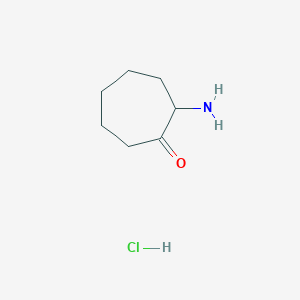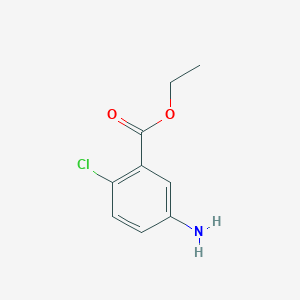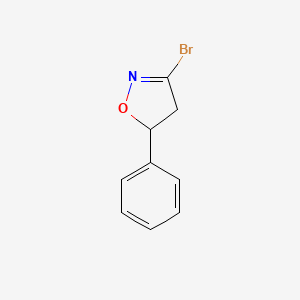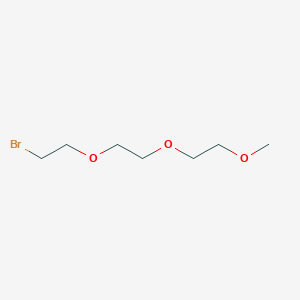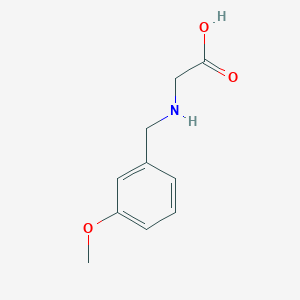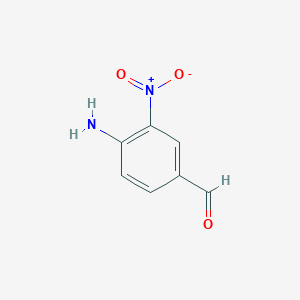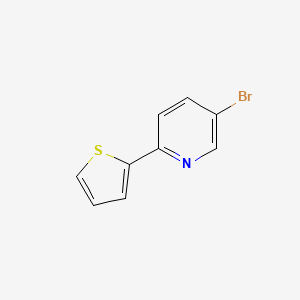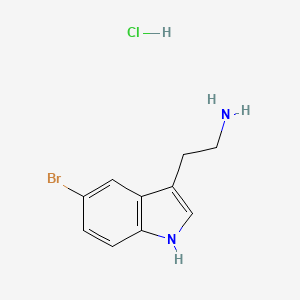
2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride is a compound that can be associated with the family of brominated indoles, which are known for their diverse biological activities. While the provided papers do not directly discuss this compound, they offer insights into similar brominated compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated ethanamine derivatives, such as 2-Bromo-[1-14C]ethanamine hydrobromide, involves the reaction of ethan-1-ol-2-amine hydrochloride with HBr in a controlled environment at elevated temperatures. The process yields a high purity product through fractional vacuum sublimation, indicating that a similar approach might be applicable for synthesizing 2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride with modifications to incorporate the indole moiety .
Molecular Structure Analysis
The molecular structure of brominated indoles, such as the one found in the condensation reaction product discussed in the third paper, is characterized using spectroscopic methods and confirmed by X-ray single crystal diffraction. The presence of bromine likely influences the electronic distribution and intermolecular interactions within the crystal structure. Hirshfeld surface analysis and molecular geometry optimizations provide insights into the intermolecular connections and the stability of the molecule .
Chemical Reactions Analysis
Brominated indoles typically undergo various chemical reactions due to the presence of the reactive bromine atom, which can participate in substitution reactions. The indole moiety itself is a versatile scaffold in medicinal chemistry, often undergoing reactions to form new bonds at the 3-position, which is adjacent to the bromine atom in the 5-position. The exact chemical reactions of 2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride would depend on the specific conditions and reactants used .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indoles can be inferred from their molecular structure and electronic properties. The presence of the bromine atom is likely to increase the molecular weight and influence the lipophilicity of the compound. The indole ring system may contribute to the compound's potential to engage in π-π interactions and hydrogen bonding, affecting its solubility and stability. Thermal analysis of similar compounds indicates good stability up to certain temperatures, which could be relevant for the storage and handling of 2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride .
Scientific Research Applications
-
Anti-corrosion, Antimicrobial, and Antioxidant Applications
- Summary : A compound similar to the one you mentioned, Diethyl 4- (5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, has been synthesized and studied for its anti-corrosion, antimicrobial, and antioxidant properties .
- Methods : The compound was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in an ethanol medium at 60°C . Its anti-corrosive potential was assessed on mild steel subjected to an aggressive acidic environment, employing comprehensive methodologies like gravimetric analysis, Tafel polarization, and EIS .
- Results : The empirical results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound, achieving an apex of anti-corrosive efficacy at 81.89% for a concentration of 2×10^3 M . Furthermore, the compound outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens .
-
- Summary : 5-Bromo-3-indolyl beta-d-galactopyranoside, a compound related to the one you mentioned, is used for Lac gene detection systems in immunoblotting, immunocytochemical, and histological applications .
- Methods : This compound is used as a chromogenic substrate suitable for identifying lac- (+) bacterial colonies .
- Results : The specific outcomes of this application are not provided in the source .
-
Synthesis of Indole Derivatives
- Summary : Indole derivatives, such as the one you mentioned, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The specific results or outcomes of this application are not provided in the source .
properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPXCOYSKSUJPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531308 |
Source


|
| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride | |
CAS RN |
81868-12-4 |
Source


|
| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

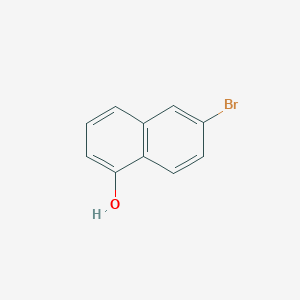
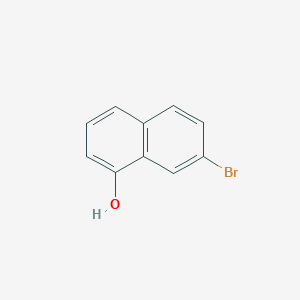
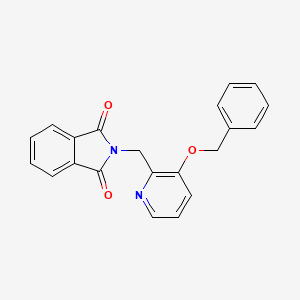
![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)
